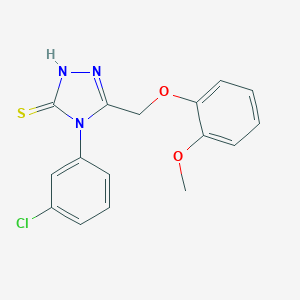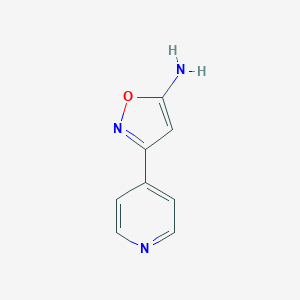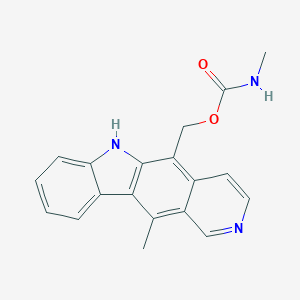
5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate, also known as O-6-methylguanine-DNA methyltransferase (MGMT) inhibitor, is a chemical compound that has been widely used in scientific research. This compound has been found to have potential therapeutic applications for various diseases, including cancer.
Mechanism Of Action
5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate inhibits MGMT activity by irreversibly binding to the enzyme at the active site. This prevents the enzyme from repairing DNA adducts, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate have been extensively studied. In vitro studies have shown that this compound can sensitize cancer cells to alkylating agents, leading to increased cell death. In vivo studies have shown that this compound can enhance the efficacy of temozolomide in the treatment of glioblastoma.
Advantages And Limitations For Lab Experiments
The advantages of using 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate in lab experiments include its ability to sensitize cancer cells to alkylating agents, its specificity for MGMT, and its irreversibility of binding to the enzyme. However, the limitations of this compound include its potential toxicity and its irreversible binding to the enzyme, which can limit its use in certain applications.
Future Directions
The future directions for 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate include the development of more potent and selective MGMT inhibitors, the identification of biomarkers that can predict response to MGMT inhibition, and the exploration of combination therapies that can enhance the efficacy of MGMT inhibition in the treatment of cancer. Additionally, the potential use of this compound in other diseases, such as neurodegenerative disorders, should be explored.
Synthesis Methods
The synthesis of 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate involves the reaction of 5-(chloromethyl)-11-methyl-6H-pyrido(4,3-b)carbazole with methyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The product is obtained by purification through column chromatography.
Scientific Research Applications
5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate has been extensively used in scientific research as an MGMT inhibitor. MGMT is a DNA repair enzyme that removes alkyl groups from the O6 position of guanine, thereby preventing the formation of DNA adducts. Inhibition of MGMT activity can sensitize cancer cells to alkylating agents, such as temozolomide, which is used in the treatment of glioblastoma.
properties
CAS RN |
108320-79-2 |
|---|---|
Product Name |
5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate |
Molecular Formula |
C19H19N3O3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(11-methyl-6H-pyrido[4,3-b]carbazol-5-yl)methyl N-methylcarbamate |
InChI |
InChI=1S/C19H17N3O2/c1-11-14-9-21-8-7-12(14)15(10-24-19(23)20-2)18-17(11)13-5-3-4-6-16(13)22-18/h3-9,22H,10H2,1-2H3,(H,20,23) |
InChI Key |
NMCUZEBGPTYSJF-UHFFFAOYSA-N |
SMILES |
CC1=C2C=NC=CC2=C(C3=C1C4=CC=CC=C4N3)COC(=O)NC |
Canonical SMILES |
CC1=C2C=NC=CC2=C(C3=C1C4=CC=CC=C4N3)COC(=O)NC |
synonyms |
5-(hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate 5-HMPCMC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



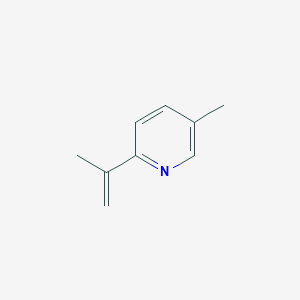
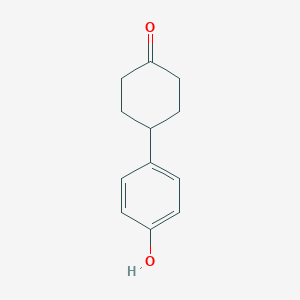
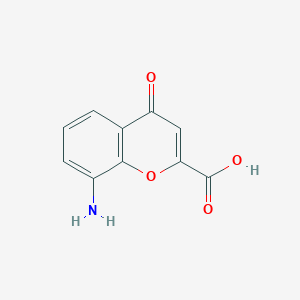
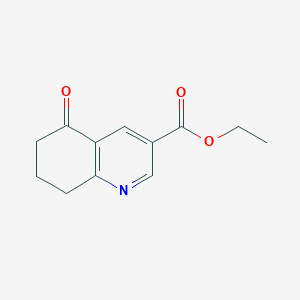
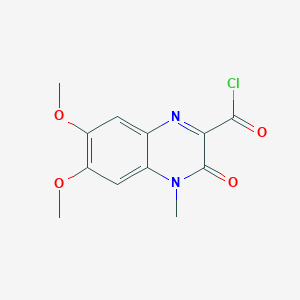
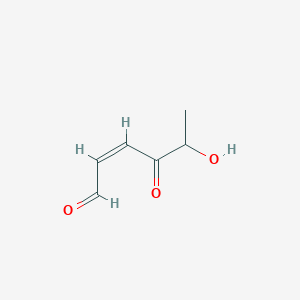
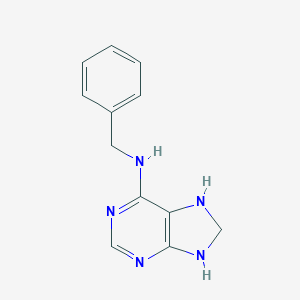
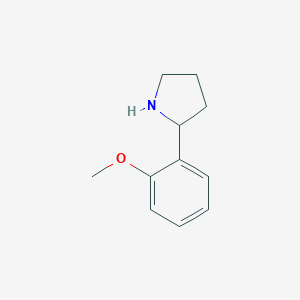
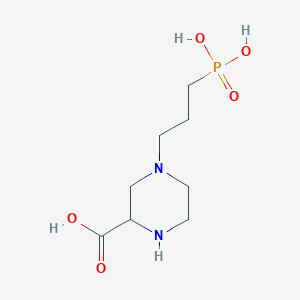
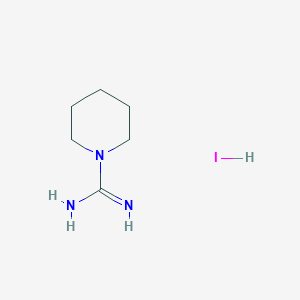
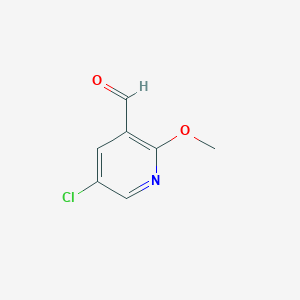
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)
